(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal
Overview
Description
trans-EKODE-(E)-Ib: is a type of epoxyketooctadecenoic acid, a class of compounds derived from the oxidation of polyunsaturated fatty acids. These compounds are known for their significant biological activity and ability to covalently modify proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-EKODE-(E)-Ib involves the use of bifunctional sulfonium/phosphonium ylides. The process includes two sequential chemoselective reactions between sulfonium and phosphonium ylides and two distinct aldehydes . The reaction mixture is typically stirred while warming to room temperature for about three hours .
Industrial Production Methods: Industrial production of trans-EKODE-(E)-Ib is not widely documented. the synthesis methods involving bifunctional ylides can be scaled up for industrial applications, given the efficiency and selectivity of the reactions involved .
Chemical Reactions Analysis
Types of Reactions: trans-EKODE-(E)-Ib undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like imidazole are commonly employed.
Major Products: The major products formed from these reactions include various epoxyketone derivatives, which are crucial for further chemical and biological evaluations .
Scientific Research Applications
trans-EKODE-(E)-Ib has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-EKODE-(E)-Ib involves its ability to function as a signaling molecule. It interacts with various molecular targets and pathways, including the activation of the antioxidant response element . The compound’s reactivity is defined by the alternating series of cis double bonds in polyunsaturated fatty acids, which generate doubly allylic positions .
Comparison with Similar Compounds
- 4-hydroxynonenal (4-HNE)
- Malondialdehyde (MDA)
- trans, trans-2,4-decadienal (tt-DDE)
Uniqueness: trans-EKODE-(E)-Ib is unique due to its specific structure and reactivity, which allows for the formation of various epoxyketone derivatives. Its ability to covalently modify proteins and its significant biological activity further distinguish it from other similar compounds .
Properties
IUPAC Name |
(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38FNO2Si/c1-18(2)25-22(11-10-16-30)24(20-12-14-21(28)15-13-20)23(26(29-25)19(3)4)17-31-32(8,9)27(5,6)7/h10-16,18-19H,17H2,1-9H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJYACIUGGXNTO-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38FNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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